molecular formula C6H6NNaO3S B12981613 Sodium 5-methoxypyridine-2-sulfinate

Sodium 5-methoxypyridine-2-sulfinate

Cat. No.: B12981613
M. Wt: 195.17 g/mol
InChI Key: QZWHXQHSODGVOF-UHFFFAOYSA-M
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Description

Sodium 5-methoxypyridine-2-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 5-position and a sulfinate group at the 2-position. It is known for its versatility in synthetic chemistry, particularly in the formation of carbon-sulfur bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxypyridine-2-sulfinate typically involves the sulfonylation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-methoxypyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-methoxypyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, forming strong carbon-sulfur bonds. This property is exploited in palladium-catalyzed cross-coupling reactions, where the compound acts as a coupling partner to form complex organic molecules .

Comparison with Similar Compounds

  • Sodium pyridine-2-sulfinate
  • Sodium 4-methylpyridine-2-sulfinate
  • Sodium 6-methylpyridine-2-sulfinate

Comparison: Sodium 5-methoxypyridine-2-sulfinate is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. Compared to other sodium pyridine sulfinates, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;5-methoxypyridine-2-sulfinate

InChI

InChI=1S/C6H7NO3S.Na/c1-10-5-2-3-6(7-4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

QZWHXQHSODGVOF-UHFFFAOYSA-M

Canonical SMILES

COC1=CN=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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